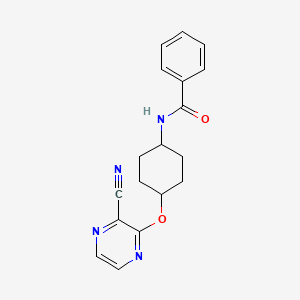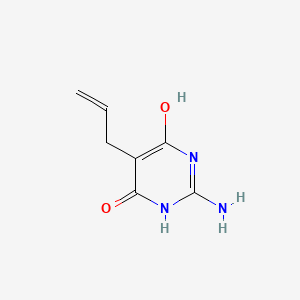
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
One-Step Synthesis and Antibacterial Activity : A study by Deshmukh et al. (2009) developed a simple and efficient approach for the one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines. This synthesis process showed significant antibacterial activity against both gram-positive and gram-negative bacteria Deshmukh et al. (2009).
Antibacterial and Antifungal Properties : Pandhurnekar et al. (2013) synthesized new series of pyrimidine derivatives, demonstrating that some compounds exhibited promising antibacterial and antifungal activities Pandhurnekar et al. (2013).
Use in Synthesis of Nucleoside Analogs : Voegel et al. (1993) explored the synthesis of 6-amino-5-benzyl-3-methylpyrazin-2-one, which could be incorporated as a pyrimidine base analog in oligonucleotides, potentially influencing Watson-Crick geometry in nonstandard base pairs Voegel et al. (1993).
Pharmaceutical Applications
- Synthesis of Paliperidone : A study on the synthesis of Paliperidone, an antipsychotic drug, involved the use of 2-amino-3-hydroxypyridine, which is structurally related to 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one Ji Ya-fei (2010).
Chemical Analysis and Applications
Tautomeric Equilibrium and Synthesis : Research by Gerhardt and Bolte (2016) on pyrimidin-4-one derivatives, closely related to the subject chemical, focused on tautomeric forms and their behavior in various crystal structures Gerhardt & Bolte (2016).
Aldose Reductase Inhibitors and Antioxidant Activity : La Motta et al. (2007) synthesized 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives and tested them as aldose reductase inhibitors, exhibiting significant antioxidant properties La Motta et al. (2007).
Properties
IUPAC Name |
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHFUXYYSUSQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
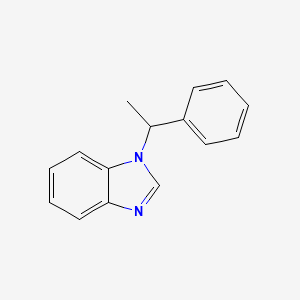
![3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B3006161.png)
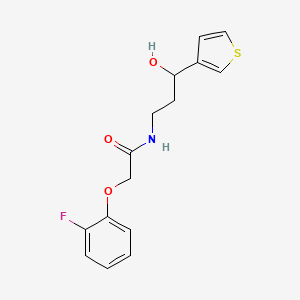
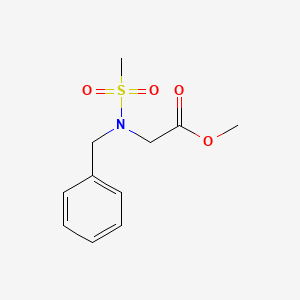

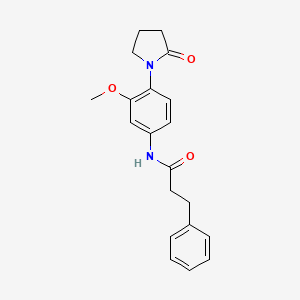
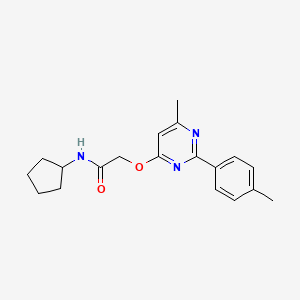

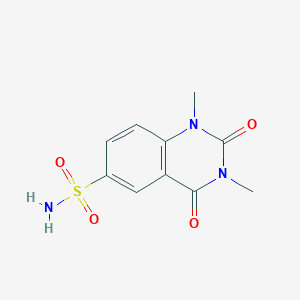
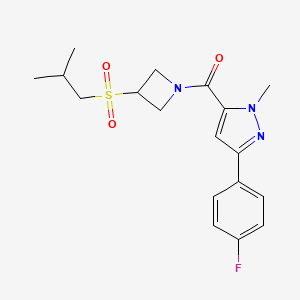

![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)
![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)
